3-Azido-L-alanine 3-Azido-L-alanine
Brand Name: Vulcanchem
CAS No.: 105661-40-3
VCID: VC21539157
InChI: InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m0/s1
SMILES: C(C(C(=O)O)N)N=[N+]=[N-]
Molecular Formula: C3H6N4O2*HCl
Molecular Weight: 130,11*36,45 g/mole

3-Azido-L-alanine

CAS No.: 105661-40-3

Cat. No.: VC21539157

Molecular Formula: C3H6N4O2*HCl

Molecular Weight: 130,11*36,45 g/mole

* For research use only. Not for human or veterinary use.

3-Azido-L-alanine - 105661-40-3

CAS No. 105661-40-3
Molecular Formula C3H6N4O2*HCl
Molecular Weight 130,11*36,45 g/mole
IUPAC Name (2S)-2-amino-3-azidopropanoic acid
Standard InChI InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m0/s1
Standard InChI Key CIFCKCQAKQRJFC-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)N=[N+]=[N-]
SMILES C(C(C(=O)O)N)N=[N+]=[N-]
Canonical SMILES C(C(C(=O)O)N)N=[N+]=[N-]

Chemical Properties

Structure and Physical Properties

3-Azido-L-alanine exists in two main forms: the free acid and the hydrochloride salt. The free acid has the molecular formula C3H6N4O2 with a molecular weight of 130.11 g/mol, while the hydrochloride salt (3-Azido-L-alanine HCl) has the molecular formula C3H7ClN4O2 with a molecular weight of 166.57 g/mol . The compound features a chiral center at the alpha carbon, with the L-configuration corresponding to the (S)-stereochemistry. The IUPAC name for the free acid is (2S)-2-amino-3-azidopropanoic acid, while the hydrochloride salt is formally known as (2S)-2-amino-3-azidopropanoic acid hydrochloride .

Physically, 3-Azido-L-alanine hydrochloride appears as an off-white to pink crystalline powder . The compound contains three main functional groups: an amine group at the alpha position, a carboxylic acid group, and the characteristic azide (N3) group at the beta position. The azide group is what gives this amino acid its unique reactivity profile, enabling it to participate in click chemistry reactions.

Table 1: Physical and Chemical Properties of 3-Azido-L-alanine and its Hydrochloride Salt

Property3-Azido-L-alanine (Free Acid)3-Azido-L-alanine HCl
Molecular FormulaC3H6N4O2C3H7ClN4O2
Molecular Weight130.11 g/mol166.57 g/mol
CAS Number105661-40-31620171-64-3
Physical StateWhite to off-white powderOff-white to pink crystalline powder
IUPAC Name(2S)-2-amino-3-azidopropanoic acid(2S)-2-amino-3-azidopropanoic acid hydrochloride
PubChem CID9964096121235330

Synthesis Methods

The synthesis of 3-Azido-L-alanine and its derivatives has been optimized to enable the preparation of multigram quantities at reasonable costs. This is particularly important given the high cost of commercially available azido amino acids, which can limit their widespread use in peptide chemistry and click chemistry applications.

Pícha et al. (2017) investigated and optimized several synthetic routes for preparing Fmoc-protected 3-azido-L-alanine, which is a key intermediate for solid-phase peptide synthesis applications . They demonstrated that these compounds could be prepared within one to two weeks and at user-friendly costs. Their work provided detailed synthetic protocols to assist peptide chemists in avoiding the excessive costs associated with azidopeptide syntheses.

The general synthetic approach involves the following key steps:

  • Starting with an appropriate L-alanine derivative with a leaving group at the beta position

  • Nucleophilic substitution with sodium azide to introduce the azide functionality

  • Protection of the alpha-amino group (e.g., with Fmoc for peptide synthesis applications)

  • Purification of the final product

For the synthesis of the hydrochloride salt, an additional step involving treatment with hydrochloric acid is required. The specific reaction conditions, including solvent selection, temperature, and reaction time, are critical for achieving high yields and purities.

Table 2: Synthetic Routes for 3-Azido-L-alanine Derivatives

Starting MaterialKey ReagentsProtecting GroupProductReference
L-Serine derivativesNaN3, TfCl or MsClFmocFmoc-β-azido-L-alanine
N-protected L-serineDPPA, DBUBoc or FmocProtected β-azido-L-alanine
L-AsparagineDiazotization, NaN3Varies3-Azido-L-alanine

These synthetic methods have been crucial for making 3-Azido-L-alanine more accessible for research applications, particularly in the field of click chemistry and bioconjugation.

Applications in Research

Click Chemistry Reactions

3-Azido-L-alanine is widely used in click chemistry reactions, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These bioorthogonal reactions allow for the selective labeling and modification of biomolecules under mild conditions that are compatible with biological systems.

The azide group in 3-Azido-L-alanine serves as a chemical handle that can react specifically with alkyne-containing molecules to form stable triazole rings. This chemistry is highly selective, occurring without interfering with native biochemical processes or reacting with other functional groups present in biological systems .

In a recent study published in 2025, Pringle and Knight investigated the effects of buffer type, pH, and temperature on the kinetics of SPAAC reactions using 3-azido-L-alanine as one of the model azides . Their research demonstrated that reaction conditions significantly influence the rate of these click reactions, providing valuable insights for optimizing bioconjugation strategies.

Protein Labeling

One of the most significant applications of 3-Azido-L-alanine is in the field of protein labeling. The compound can be incorporated into proteins either during protein synthesis (as a non-canonical amino acid) or through post-translational modification strategies.

In metabolic labeling approaches, 3-azido-L-alanine or similar azido-containing amino acids are added to cell culture media, where they can be incorporated into newly synthesized proteins. The small size of the azide group allows these modified amino acids to be recognized by the cellular machinery and incorporated into proteins without significant disruption of protein structure or function .

Once incorporated, the azide-containing proteins can be selectively labeled using complementary alkyne-containing probes, such as fluorescent dyes, affinity tags, or other functional moieties. This approach enables the visualization, purification, or functional modification of specific proteins of interest.

Table 3: Applications of 3-Azido-L-alanine in Protein Labeling

ApplicationMethodDetection MethodAdvantagesReferences
Nascent Protein SynthesisMetabolic labelingClick reaction with alkyne-fluorophoresHigh sensitivity, non-radioactive
Protein-Protein InteractionsPhotocrosslinkingMS analysis after click chemistrySite-specific modification
Therapeutic Protein ModificationBioconjugationVarious analytical methodsControlled modification
Enzyme Substrate ModificationSite-directed incorporationActivity assays, structure studiesProbing enzyme mechanisms

Peptide Synthesis

Reaction Kinetics

The reaction kinetics of 3-Azido-L-alanine in click chemistry reactions, particularly in SPAAC reactions, have been studied to understand factors that influence reaction rates and efficiency. This information is crucial for optimizing bioconjugation protocols in various applications.

A recent study published in 2025 by Pringle and Knight investigated the effects of buffer type, pH, and temperature on the kinetics of SPAAC reactions using 3-azido-L-alanine and 1-azido-1-deoxy-β-D-glucopyranoside as model azides . Their research revealed several important findings:

  • Buffer composition significantly affects reaction rates: PBS (pH 7) exhibited among the lowest rate constants (0.32–0.85 M⁻¹ s⁻¹), whereas HEPES (pH 7) had the highest (0.55–1.22 M⁻¹ s⁻¹).

  • Cell culture media influence: Reactions in DMEM were faster than in RPMI (0.59–0.97 vs. 0.27–0.77 M⁻¹ s⁻¹).

  • pH dependence: Higher pH values generally increased reaction rates, except in HEPES buffer.

  • Substrate differences: 1-azido-1-deoxy-β-D-glucopyranoside reacted faster than 3-azido-L-alanine, highlighting the importance of the electron-donating capacity of azides.

  • Temperature effects: Reactions conducted at 37°C proceeded faster than those at 25°C.

  • Linker enhancement: The presence of a PEG linker notably enhanced reaction rates by 31 ± 16%.

These findings provide valuable insights for optimizing SPAAC reactions involving 3-Azido-L-alanine and similar azide-containing compounds.

Table 4: Rate Constants for SPAAC Reactions with 3-Azido-L-alanine

BufferpHTemperature (°C)Rate Constant Range (M⁻¹ s⁻¹)Reference
PBS7250.32–0.85
HEPES7250.55–1.22
DMEM7.4250.59–0.97
RPMI7.4250.27–0.77
Borate buffer8-1025Higher than at pH 7
SupplierCatalog NumberAvailable SizesPurityReference
BaseclickBCAA-003-100100 mg≥98% (HPLC)
Jena BioscienceCLK-AA003-10, CLK-AA003-100, CLK-AA003-50010 mg, 100 mg, 500 mgESI-MS confirmed
Sigma-Aldrich909947Not specified≥95%
MedChem ExpressHY-W336328Not specified≥97.0% (NMR)

It is worth noting that while commercial sources provide convenient access to high-quality material, some research groups opt to synthesize 3-Azido-L-alanine in-house using published protocols, particularly when larger quantities are needed or when budget constraints are a consideration .

Future Research Directions

The unique properties of 3-Azido-L-alanine continue to drive research in several promising directions. As bioorthogonal chemistry evolves, this compound and its derivatives are likely to play increasingly important roles in various scientific disciplines.

Potential areas for future research involving 3-Azido-L-alanine include:

  • Development of new bioconjugation strategies with improved kinetics and selectivity

  • Exploration of 3-Azido-L-alanine in protein engineering for creating proteins with novel functions and properties

  • Application in the design of peptide-based therapeutics and diagnostic agents

  • Investigation of more efficient synthetic routes and scale-up methodologies

  • Study of 3-Azido-L-alanine derivatives with enhanced properties for specific applications

  • Integration with emerging technologies such as artificial intelligence for rational design of azido-amino acid containing biomolecules

  • Development of novel click chemistry reactions beyond the current CuAAC and SPAAC methodologies

The continued improvement in synthetic accessibility, coupled with deeper understanding of reaction kinetics and mechanism, will likely expand the utility of 3-Azido-L-alanine in chemical biology, materials science, and medicinal chemistry.

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